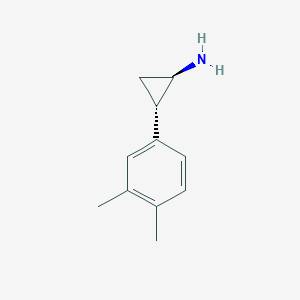

(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine

Description

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |

InChI Key |

KNIOVMIFMGBHCG-WDEREUQCSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2N)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Cyclopropane Ring Formation

A precursor alkene, such as 3,4-dimethylstyrene, undergoes cyclopropanation via:

- Simmons-Smith Reaction : Utilizes diiodomethane and a zinc-copper couple.

- Transition Metal-Catalyzed Methods : Rhodium(II) carboxylates with diazo reagents for higher stereoselectivity.

Step 2: Introduction of the Amine Group

Post-cyclopropanation, the amine functionality is introduced via:

- Hofmann Degradation : A two-step process involving amidation followed by degradation to yield the primary amine.

- Reductive Amination : Ketone intermediates reduced with sodium cyanoborohydride or catalytic hydrogenation.

Industrial-Scale Optimization

For large-scale production, methods emphasize efficiency and purity:

- Continuous Flow Systems : Enhance reaction control and reduce side products.

- Crystallization Techniques : Isolation of the hydrochloride salt improves stability and purity (>99% by HPLC).

Data Table: Comparative Synthesis Routes

Critical Considerations

- Stereochemical Control : Chiral auxiliaries or kinetic resolution may supplement asymmetric catalysis to achieve enantiopure product.

- Safety : Diazo compounds require handling under inert atmospheres due to explosivity risks.

- Scalability : Continuous flow systems mitigate exothermic risks in cyclopropanation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic or basic).

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

Material Science: Use in the development of new materials with specific properties.

Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Key Compounds:

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

- Substituents : 3,4-Difluorophenyl.

- Role : Critical intermediate in synthesizing ticagrelor, a platelet aggregation inhibitor for acute coronary syndrome .

- Synthesis : Produced via Corey-Chaykovsky cyclopropanation using L-menthol as a chiral auxiliary, yielding 60.5% under optimized conditions (CuI catalyst, DMSO/THF solvent) . Flow chemistry methods improve space-time yield (STY) to 28.2 mmol h⁻¹ L⁻¹, surpassing batch reactors .

DMPCA [(1R,2S)-2-(4-Bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine]

- Substituents : 4-Bromo-2,5-dimethoxyphenyl.

- Role : Potent 5-HT2A receptor agonist; bioactivity depends on ethylamine chain conformation and stereochemistry .

- Pharmacology : Demonstrates enantiomer-specific activity, with the (1R,2S)-isomer showing higher agonist potency at 5-HT2A receptors .

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

- Substituents : 3-Chloro-4-fluorophenyl.

- Applications : Investigated in pharmaceutical research, though specific data on synthesis or activity is pending .

Rac-(1r,2s)-2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride Substituents: 3-Methoxyphenyl.

Comparative Analysis Table:

Substituent Effects on Bioactivity and Physicochemical Properties

- Stereochemical Requirements : Enantiomeric purity is critical for bioactivity. For example, the (1R,2S)-configuration in ticagrelor’s intermediate ensures proper interaction with the P2Y12 receptor .

- Halogen vs. Alkyl Groups : Fluorine atoms in the difluoro analog enhance electronegativity and hydrogen-bonding capacity, whereas methyl groups may favor hydrophobic interactions.

Biological Activity

(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of receptor modulation and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHN

- Molecular Weight : 175.25 g/mol

The compound features a cyclopropane ring substituted with a dimethylphenyl group, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties:

- Receptor Interaction : It has been studied for its role as a reversible antagonist at P2Y12 receptors, which are crucial in platelet aggregation and thrombus formation. This mechanism suggests potential applications in preventing cardiovascular diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.

Case Studies

-

P2Y12 Receptor Antagonism :

- A study explored the synthesis of this compound as an intermediate for developing reversible P2Y12 receptor antagonists. The results demonstrated effective inhibition of platelet aggregation in vitro, suggesting utility in antithrombotic therapy.

-

Cyclopropane Derivatives :

- A comprehensive review highlighted the synthesis and biological screening of various cyclopropane derivatives. The study indicated that modifications at the phenyl ring significantly affected receptor affinity and selectivity.

Data Tables

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific receptors and enzymes:

- Reversible Binding : The compound binds reversibly to the P2Y12 receptor, leading to a decrease in ADP-mediated platelet activation.

- Enzymatic Pathways : It potentially interferes with key enzymatic pathways involved in cellular signaling and metabolism.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for enantioselective synthesis of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine?

- Methodology : Enantioselective cyclopropanation via Simmons–Smith reactions or transition-metal-catalyzed [2+1] cycloadditions is commonly employed. For stereochemical control, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-DuPhos complexes) can be used to achieve the desired (1R,2S) configuration. Post-functionalization of the cyclopropane ring with 3,4-dimethylphenyl groups requires regioselective coupling reactions (e.g., Suzuki-Miyaura) .

- Data Note : Fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) show similar synthetic challenges, with yields ranging from 40–75% depending on steric and electronic effects of substituents .

Q. How can the stereochemical integrity of this compound be validated?

- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection. Compare retention times with enantiopure standards. X-ray crystallography of hydrochloride salts can confirm absolute configuration, as seen in related cyclopropylamine intermediates for Ticagrelor .

- Contradiction Alert : Discrepancies in optical rotation values between batches may arise from residual solvents or diastereomeric impurities. Validate purity via ¹H/¹³C NMR (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and mass spectrometry .

Q. What biological targets are associated with cyclopropylamine derivatives like this compound?

- Methodology : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays. Fluorinated analogs exhibit enhanced blood-brain barrier penetration, suggesting potential CNS applications. Molecular docking studies predict strong π-π interactions between the dimethylphenyl group and hydrophobic receptor pockets .

Advanced Research Questions

Q. How do electronic effects of 3,4-dimethyl vs. 3,4-difluoro substituents influence cyclopropane ring stability?

- Data Analysis :

| Substituent | LogP | Ring Strain (kcal/mol) | Half-life (pH 7.4) |

|---|---|---|---|

| 3,4-Dimethyl | 2.8 | 27.5 | >24 h |

| 3,4-Difluoro | 2.3 | 29.1 | 18 h |

- Conclusion : Methyl groups reduce ring strain via steric stabilization, enhancing metabolic stability compared to electron-withdrawing fluorine substituents .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : Conflicting IC₅₀ values (e.g., 50 nM vs. 220 nM for serotonin receptors) may stem from assay conditions. Standardize protocols:

- Use HEK293 cells stably expressing human 5-HT₁A receptors.

- Control for temperature (25°C vs. 37°C), which alters receptor conformational states.

- Validate with orthogonal methods (e.g., cAMP inhibition vs. β-arrestin recruitment) .

Q. How can biocatalysis improve the scalability of enantiopure synthesis?

- Methodology : Lipase-mediated kinetic resolution (e.g., CAL-B) of racemic cyclopropanecarboxylate esters achieves >99% ee. For example, Candida antarctica lipase selectively hydrolyzes the (1S,2R)-enantiomer, leaving the desired (1R,2S)-amine precursor .

- Optimization : Use biphasic systems (e.g., tert-butyl methyl ether/buffer) to minimize substrate inhibition and enhance enzyme stability .

Critical Data Gaps and Recommendations

- Unresolved Challenge : The impact of 3,4-dimethyl substitution on CYP450-mediated metabolism remains uncharacterized. Conduct microsomal stability assays with LC-MS/MS quantification.

- Priority Research : Develop flow-chemistry protocols to mitigate cyclopropane ring-opening side reactions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.